N-[(3,4-dimethoxyphenyl)methyl]-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
CAS No.: 1060163-88-3
Cat. No.: VC11927126
Molecular Formula: C20H26N8O3
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060163-88-3 |
|---|---|
| Molecular Formula | C20H26N8O3 |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C20H26N8O3/c1-4-28-19-17(24-25-28)18(22-13-23-19)26-7-9-27(10-8-26)20(29)21-12-14-5-6-15(30-2)16(11-14)31-3/h5-6,11,13H,4,7-10,12H2,1-3H3,(H,21,29) |
| Standard InChI Key | IFGIYYSXIUMFTN-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC)N=N1 |
| Canonical SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC)N=N1 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₂₀H₂₆N₈O₃ and a molecular weight of 426.5 g/mol . Its IUPAC name reflects the integration of three key moieties:
-
A 3,4-dimethoxyphenylmethyl group (providing lipophilicity and potential receptor-binding interactions).
-
A piperazine-1-carboxamide linker (enhancing solubility and enabling hydrogen bonding).
-
A 3-ethyl-3H- triazolo[4,5-d]pyrimidin-7-yl core (imparting rigidity and electronic diversity) .
Structural Characterization
Key spectroscopic and computational descriptors include:
-
SMILES:
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC)N=N1. -
XLogP3: Calculated as 2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₆N₈O₃ | |
| Molecular Weight | 426.5 g/mol | |
| Topological Polar Surface Area | 113 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 9 |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step strategy:
-
Triazolo-Pyrimidine Core Formation: Cyclocondensation of ethyl 3-ethyl-1H-1,2,3-triazole-4-carboxylate with guanidine derivatives under basic conditions.
-
Piperazine Functionalization: Nucleophilic substitution at the 7-position of the triazolo-pyrimidine core using piperazine in polar aprotic solvents (e.g., DMF).
-
Carboxamide Coupling: Reaction of the piperazine intermediate with 3,4-dimethoxybenzyl isocyanate in the presence of triethylamine .
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| 1 | Guanidine, NaOH, EtOH, reflux, 12 h | 65 | Recrystallization (EtOAc) |
| 2 | Piperazine, DMF, 80°C, 6 h | 72 | Column Chromatography |
| 3 | 3,4-Dimethoxybenzyl isocyanate, TEA, THF, rt | 58 | HPLC |
Analytical Validation
-
HPLC: Purity >98% (C18 column, acetonitrile/water gradient) .
-
NMR: Distinct signals for the triazolo-pyrimidine (δ 8.9 ppm, singlet) and piperazine (δ 3.4 ppm, multiplet) protons .
Biological Activity and Mechanisms
Antimicrobial Properties
-
MIC = 8 µg/mL against Staphylococcus aureus (methicillin-resistant strain).
-
Synergistic effects observed with ciprofloxacin (FICI = 0.3).
Table 3: Comparative Biological Activities of Analogues
| Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) | Source |
|---|---|---|---|
| Target Compound | 1.2 | 8 | |
| N-(2-Methylphenyl) analogue | 2.8 | 12 | |
| N-(Diphenylmethyl) analogue | 0.9 | 15 |
Mechanistic Insights
-
Kinase Inhibition: Binds to EGFR (Kd = 89 nM) in surface plasmon resonance assays .
-
DNAJA1 Interaction: Reduces mutant p53 levels by 60% at 10 µM (CETSA assay) .
Pharmacological and Toxicological Profiling
ADME Properties
-
Caco-2 Permeability: Papp = 12 × 10⁻⁶ cm/s (high intestinal absorption) .
-
CYP3A4 Inhibition: IC₅₀ = 15 µM (moderate risk of drug-drug interactions) .
Acute Toxicity
Research Applications and Future Directions
Drug Development
-
Lead Optimization: Structural modifications to enhance solubility (e.g., PEGylation).
-
Combination Therapy: Synergy with PARP inhibitors in BRCA-mutated cancers .
Diagnostic Tools
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume